REACTION_SMILES
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[C:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)(=[O:17])[Cl:18].[CH2:1]([CH3:2])[c:3]1[n:4][c:5]([CH3:9])[nH:6][c:7]1[CH3:8].[CH3:19][C:20]#[N:21]>>[CH2:1]([CH3:2])[c:3]1[n:4][c:5]([CH2:9][C:10]([c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)=[O:17])[nH:6][c:7]1[CH3:8].[ClH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1nc(C)[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Type
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product
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Smiles
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CCc1nc(CC(=O)c2ccccc2)[nH]c1C
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |